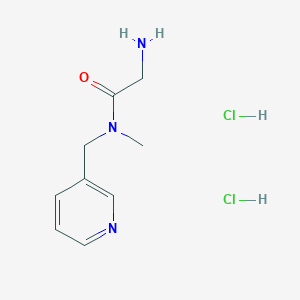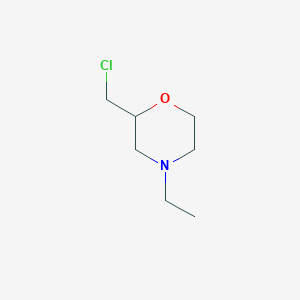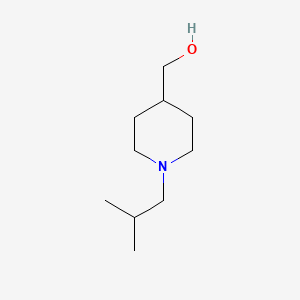
(1-Isobutylpiperidin-4-YL)methanol
Vue d'ensemble
Description
“(1-Isobutylpiperidin-4-yl)methanol” is an organic compound with the formula C12H23NO . It belongs to the piperidine family.
Molecular Structure Analysis
The molecular structure of “(1-Isobutylpiperidin-4-YL)methanol” is represented by the InChI code1S/C10H21NO/c1-9(2)7-11-5-3-10(8-12)4-6-11/h9-10,12H,3-8H2,1-2H3 . The molecular weight is 171.28 g/mol . Physical And Chemical Properties Analysis
“(1-Isobutylpiperidin-4-YL)methanol” is a liquid at room temperature .Applications De Recherche Scientifique
Methanol's Role in Biomembrane Studies
Methanol is commonly used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. A study highlighted methanol's significant impact on lipid dynamics, particularly on 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) large unilamellar vesicle populations, showing increased mixing under methanol concentrations. This suggests methanol's ability to influence bilayer composition, crucial for cell survival and protein reconstitution, thereby underscoring its importance in biomembrane and proteolipid studies (Nguyen et al., 2019).
Methanol in Organic Synthesis
Another research application of methanol involves its role in organic synthesis, such as the solvent-mediated allylation of carbonyl compounds with allylic stannanes. Methanol facilitates the addition of allyltrimethylstannane to isobutyraldehyde, producing homoallylic alcohol without the need for an added catalyst. This study demonstrates methanol's capacity to activate solvents via hydrogen bonding to carbonyl oxygen, indicating its utility in enhancing reaction rates and yields in organic chemistry (Cokley et al., 1997).
Methanol in Hydrocarbons Conversion
Methanol is also pivotal in the conversion of methanol to hydrocarbons (MTH), a process studied over different catalysts. The study showed that the acid strength of the catalyst affects the product selectivity, with stronger acids favoring aromatic products and C2–C3 hydrocarbons. This research suggests methanol's role in facilitating versatile chemical transformations, impacting fuel production and chemical manufacturing (Erichsen et al., 2013).
Methanol in Volatile Organic Compounds Analysis
Furthermore, methanol's utility extends to environmental science, where it's used in analyzing water-soluble volatile organic compounds in aqueous samples. Techniques like azeotropic microdistillation enable the detection of methanol and other compounds at significantly lower levels than current standards, demonstrating its importance in environmental monitoring and safety (Bruce et al., 1992).
Safety And Hazards
Orientations Futures
While specific future directions for “(1-Isobutylpiperidin-4-YL)methanol” are not provided in the search results, it’s worth noting that piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and are present in many FDA-approved drugs . This suggests that there is ongoing interest in the development and study of such compounds.
Propriétés
IUPAC Name |
[1-(2-methylpropyl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-9(2)7-11-5-3-10(8-12)4-6-11/h9-10,12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXAUSJVVABUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654835 | |
| Record name | [1-(2-Methylpropyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Isobutylpiperidin-4-YL)methanol | |
CAS RN |
915923-25-0 | |
| Record name | [1-(2-Methylpropyl)piperidin-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



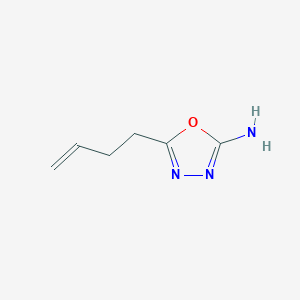
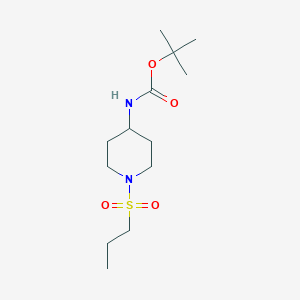

![1-[(4-Bromo-3-fluorophenyl)carbonyl]pyrrolidine](/img/structure/B1520445.png)
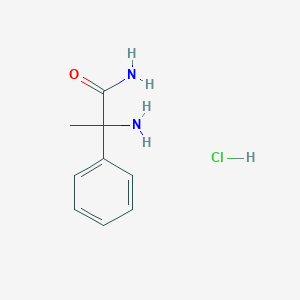
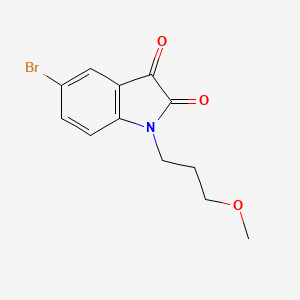
![4-[(Ethylamino)methyl]phenol hydrochloride](/img/structure/B1520450.png)
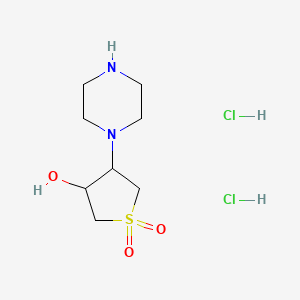
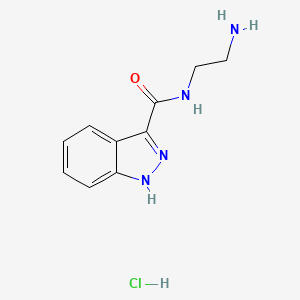

![2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride](/img/structure/B1520456.png)
